Ethyl 2,3-diphenyl-1H-indole-1-carboxylate
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Overview
Description
Ethyl 2,3-diphenyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core substituted with ethyl, diphenyl, and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diphenyl-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diphenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2,3-diphenyl-1H-indole-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,3-diphenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-2-carboxylate: Another indole derivative with similar structural features but different biological activities.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: A compound with a similar indole core but different substituents, leading to distinct chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: An indole derivative with antiviral activity.
Uniqueness
Ethyl 2,3-diphenyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethyl, diphenyl, and carboxylate groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C23H19NO2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2,3-diphenylindole-1-carboxylate |
InChI |
InChI=1S/C23H19NO2/c1-2-26-23(25)24-20-16-10-9-15-19(20)21(17-11-5-3-6-12-17)22(24)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI Key |
HKYQSQMFNJHNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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